REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([SH:10])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].Cl[CH2:12][C:13](=O)[CH3:14].C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH:1]([C:4]1[CH:5]=[CH:6][C:7]2[S:10][CH:12]=[C:13]([CH3:14])[C:8]=2[CH:9]=1)([CH3:3])[CH3:2] |f:2.3.4|
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Name
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|
Quantity
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5 g
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Type
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reactant
|
Smiles
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C(C)(C)C1=CC=C(C=C1)S
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Name
|
|
Quantity
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7 mL
|
Type
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reactant
|
Smiles
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ClCC(C)=O
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Name
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|
Quantity
|
6.4 g
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Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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2 g
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Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
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Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
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ClCC(C)=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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was refluxed over night
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was heated for another 5 h
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Duration
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5 h
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Type
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FILTRATION
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Details
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The reaction mixture was filtered
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Type
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CUSTOM
|
Details
|
the solvent was evaporated
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Type
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ADDITION
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Details
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The crude product was mixed with polyphosphoric acid (15 g) and chlorobenzene (100 mL)
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Type
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TEMPERATURE
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Details
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the reaction mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 5 h. (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272)
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Duration
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5 h
|
Type
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ADDITION
|
Details
|
The reaction mixture was diluted with CH2Cl2
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Type
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WASH
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Details
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washed with water
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Type
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CUSTOM
|
Details
|
The combined organic phases were dried
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified on silica
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=CC2=C(C(=CS2)C)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |